REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[C:11]([N+:13]([O-])=O)[CH:12]=1)[N:9]=[CH:8][CH:7]=[CH:6]2.C(O)(=O)C.[OH-].[Na+]>CO.O=[Pt]=O>[NH2:13][C:11]1[CH:12]=[C:3]([O:2][CH3:1])[CH:4]=[C:5]2[C:10]=1[NH:9][CH2:8][CH2:7][CH2:6]2 |f:2.3|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=CC=NC2=C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
11.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solution evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture extracted with diethyl ether (2×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=C2CCCNC12)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |